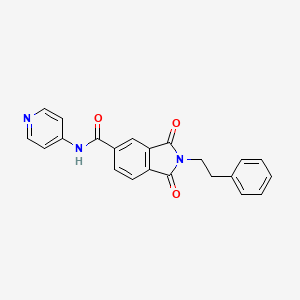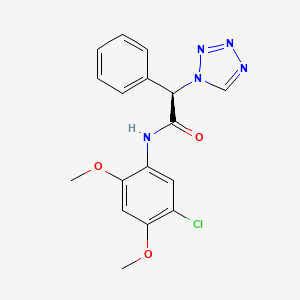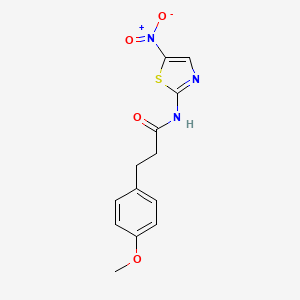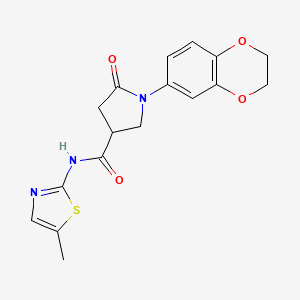
2,2,2-trichloro-N-(3,5-dichlorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trichloro-N-(3,5-dichlorophenyl)acetamide is an organic compound with the molecular formula C8H4Cl5NO It is characterized by the presence of multiple chlorine atoms, making it a highly chlorinated derivative of acetamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trichloro-N-(3,5-dichlorophenyl)acetamide typically involves the reaction of 3,5-dichloroaniline with trichloroacetyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the process. The general reaction scheme is as follows:
3,5-dichloroaniline+trichloroacetyl chloride→this compound+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of solvents like dichloromethane or chloroform can aid in the dissolution of reactants and facilitate the reaction. The reaction mixture is typically cooled to control the exothermic nature of the reaction and to prevent decomposition of the product.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: Due to the presence of multiple chlorine atoms, 2,2,2-trichloro-N-(3,5-dichlorophenyl)acetamide can undergo nucleophilic substitution reactions. Common nucleophiles include hydroxide ions, amines, and thiols.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Hydrolysis: In the presence of water and a base, the compound can hydrolyze to form 3,5-dichloroaniline and trichloroacetic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.
Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl) under reflux conditions.
Major Products
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Reduction: Formation of partially or fully dechlorinated acetamide derivatives.
Hydrolysis: Formation of 3,5-dichloroaniline and trichloroacetic acid.
Scientific Research Applications
Chemistry
In chemistry, 2,2,2-trichloro-N-(3,5-dichlorophenyl)acetamide is used as a precursor for the synthesis of more complex organic molecules. Its high reactivity due to the presence of multiple chlorine atoms makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of chlorinated acetamides on cellular processes. It may serve as a model compound to investigate the toxicity and metabolic pathways of chlorinated organic compounds.
Medicine
While not widely used in medicine, derivatives of this compound could potentially be explored for their antimicrobial or antifungal properties, given the known bioactivity of chlorinated aromatic compounds.
Industry
In industrial applications, this compound can be used in the production of agrochemicals, dyes, and polymers. Its stability and reactivity make it suitable for various chemical manufacturing processes.
Mechanism of Action
The mechanism by which 2,2,2-trichloro-N-(3,5-dichlorophenyl)acetamide exerts its effects is primarily through its ability to undergo nucleophilic substitution reactions. The chlorine atoms act as leaving groups, allowing the compound to react with nucleophiles. This reactivity can disrupt biological molecules, leading to potential antimicrobial effects. The compound may also interact with cellular proteins and enzymes, affecting their function and leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trichloro-N-phenylacetamide: Lacks the additional chlorine atoms on the phenyl ring, making it less reactive.
3,5-Dichloroaniline: A precursor in the synthesis of 2,2,2-trichloro-N-(3,5-dichlorophenyl)acetamide, with fewer chlorine atoms and different reactivity.
Trichloroacetyl chloride: Used in the synthesis of the compound, highly reactive and used in various chlorination reactions.
Uniqueness
This compound is unique due to its high degree of chlorination, which imparts distinct chemical properties such as increased reactivity and potential bioactivity. Its structure allows for a wide range of chemical reactions, making it a versatile compound in both research and industrial applications.
Properties
Molecular Formula |
C8H4Cl5NO |
|---|---|
Molecular Weight |
307.4 g/mol |
IUPAC Name |
2,2,2-trichloro-N-(3,5-dichlorophenyl)acetamide |
InChI |
InChI=1S/C8H4Cl5NO/c9-4-1-5(10)3-6(2-4)14-7(15)8(11,12)13/h1-3H,(H,14,15) |
InChI Key |
PAJDRXDZAGNFDG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)NC(=O)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(2,3-dihydro-1-benzofuran-5-yl)-N-{2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethyl}propanamide](/img/structure/B11015572.png)
![2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]-N-[(2Z)-5-(2-phenylethyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B11015595.png)


![(2E)-N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}-3-phenylprop-2-enamide](/img/structure/B11015601.png)

![N-propyl-2-[(trichloroacetyl)amino]benzamide](/img/structure/B11015607.png)
![4-(4-methoxyphenyl)-N-[3-(methylsulfanyl)phenyl]-1,2,3-thiadiazole-5-carboxamide](/img/structure/B11015610.png)
![6-(3-bromophenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B11015614.png)
![1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxo-N-(pentan-3-yl)pyrrolidine-3-carboxamide](/img/structure/B11015620.png)
![2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]acetamide](/img/structure/B11015627.png)
![2-[(4-benzylpiperidin-1-yl)methyl]-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one](/img/structure/B11015630.png)
![2-(2-methoxyethyl)-1-oxo-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B11015631.png)
